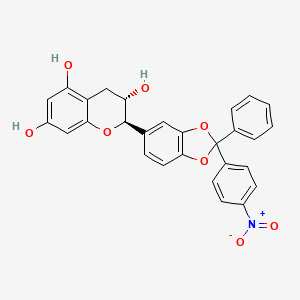

(2R-trans)-3,4-Dihydro-2-(2-(4-nitrophenyl)-2-phenyl-1,3-benzodioxol-5-yl)-2H-1-benzopyran-3,5,7-triol

Description

The compound "(2R-trans)-3,4-Dihydro-2-(2-(4-nitrophenyl)-2-phenyl-1,3-benzodioxol-5-yl)-2H-1-benzopyran-3,5,7-triol" is a complex polycyclic molecule featuring:

- A benzopyran core (3,4-dihydro-2H-1-benzopyran) with hydroxyl groups at positions 3, 5, and 5.

- A benzodioxol substituent at position 2 of the benzopyran ring, further substituted with a 4-nitrophenyl group and a phenyl group.

- A stereospecific trans configuration at the C2 position.

The benzodioxol and nitro groups likely influence electronic properties, solubility, and reactivity compared to simpler analogs .

Properties

CAS No. |

89329-12-4 |

|---|---|

Molecular Formula |

C28H21NO8 |

Molecular Weight |

499.5 g/mol |

IUPAC Name |

(2R,3S)-2-[2-(4-nitrophenyl)-2-phenyl-1,3-benzodioxol-5-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C28H21NO8/c30-20-13-22(31)21-15-23(32)27(35-25(21)14-20)16-6-11-24-26(12-16)37-28(36-24,17-4-2-1-3-5-17)18-7-9-19(10-8-18)29(33)34/h1-14,23,27,30-32H,15H2/t23-,27+,28?/m0/s1 |

InChI Key |

TZIOWTSBLLCTJO-QFIHXRDCSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-])O |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-])O |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 289-490-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride . The major products formed from these reactions vary based on the reaction conditions and the nature of the starting material.

Scientific Research Applications

EINECS 289-490-7 has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be involved in studies related to cellular processes and molecular interactions. In medicine, the compound might be explored for its potential therapeutic effects or as a diagnostic tool. Industrially, EINECS 289-490-7 could be utilized in the production of various chemical products .

Mechanism of Action

The mechanism of action of EINECS 289-490-7 involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways depend on the compound’s structure and the context in which it is used. For instance, it may interact with enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

Structural Analog 1: (2S,3R,4R,5S,6R)-2-(((S,E)-4-(2-(2,4-Dinitrophenyl) Hydrazono)-5-Hydroxy-2-(4-Hydroxyphenyl)Chroman-7-yl)oxy)-4,5-Dihydroxy-6-(Hydroxymethyl) Tetrahydro-2H-Pyran-3-yl)oxy)-6-Methyltetrahydro-2H-Pyran-3,4,5-Triol (Compound 2b)

Key Features :

- Core Structure : Chroman (similar to benzopyran) with hydroxyl groups at positions 5 and 6.

- Substituents :

Comparison with Target Compound :

| Parameter | Target Compound | Compound 2b |

|---|---|---|

| Core Structure | Benzopyran (dihydro) | Chroman (tetrahydro) |

| Nitro Groups | 4-Nitrophenyl on benzodioxol | 2,4-Dinitrophenyl via hydrazone |

| Hydroxyl Groups | 3,5,7-triol | 5,7-diol + glycosidic hydroxyls |

| Stereochemistry | Trans configuration at C2 | Multiple stereocenters in glycosidic moiety |

Implications :

- The dinitrophenyl hydrazone in Compound 2b may enhance UV/Vis absorbance or serve as a reactive handle for further derivatization.

- The glycosidic linkage in Compound 2b increases hydrophilicity, contrasting with the lipophilic benzodioxol and phenyl groups in the target compound.

Structural Analog 2: 5,7-Dihydroxy-3',4'-dimethoxy-5'-prenylflavanone (FDB020625)

Key Features :

- Core Structure: Flavanone (2,3-dihydro-2H-1-benzopyran-4-one).

- Substituents :

- Methoxy groups at positions 3' and 4'.

- Prenyl group (3-methylbut-2-en-1-yl) at position 5'.

- Hydroxyl groups at positions 5 and 7.

Comparison with Target Compound :

| Parameter | Target Compound | FDB020625 |

|---|---|---|

| Core Structure | 3,4-Dihydro-2H-1-benzopyran | 2,3-Dihydro-2H-1-benzopyran-4-one (flavanone) |

| Electron-Donating Groups | Hydroxyls (3,5,7) | Methoxy (3',4') + hydroxyls (5,7) |

| Lipophilic Groups | Benzodioxol, phenyl, nitrophenyl | Prenyl |

| Functional Diversity | Nitro groups (electron-withdrawing) | Prenyl (hydrophobic), methoxy (electron-donating) |

Implications :

- The nitro groups in the target compound may confer greater chemical reactivity (e.g., redox activity) compared to the stable methoxy groups in FDB020625 .

Biological Activity

The compound (2R-trans)-3,4-Dihydro-2-(2-(4-nitrophenyl)-2-phenyl-1,3-benzodioxol-5-yl)-2H-1-benzopyran-3,5,7-triol, commonly referred to as a benzopyran derivative, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C28H21NO8

- Molecular Weight : 499.468 g/mol

- CAS Number : 89329-12-4

- LogP : 5.2388 (indicating lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitrophenyl group is known to enhance the compound's reactivity and binding affinity towards specific biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to (2R-trans)-3,4-Dihydro-2-(2-(4-nitrophenyl)-2-phenyl-1,3-benzodioxol-5-yl)-2H-1-benzopyran-3,5,7-triol exhibit significant antitumor properties. For instance, a structure-activity relationship (SAR) analysis demonstrated that modifications in the benzopyran structure can lead to enhanced cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Mia PaCa-2 | 10.5 |

| Compound B | PANC-1 | 8.7 |

| Compound C | RKO | 12.0 |

| Targeted Compound | LoVo | 9.4 |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Studies suggest that it may scavenge free radicals effectively due to its phenolic structure, which can donate hydrogen atoms or electrons.

Neuroprotective Effects

Preliminary investigations indicate that the compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases.

Case Studies

- Study on Antitumor Effects : A study published in a peer-reviewed journal examined the effects of a series of benzopyran derivatives on cancer cell proliferation. The results indicated that the presence of the nitrophenyl group significantly enhanced cytotoxicity in breast and pancreatic cancer models .

- Neuroprotection Study : Another study focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The results showed a reduction in cell death and improved mitochondrial function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.